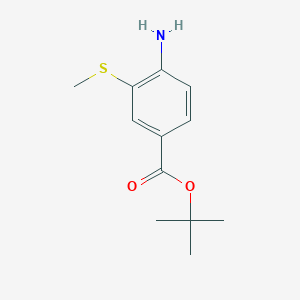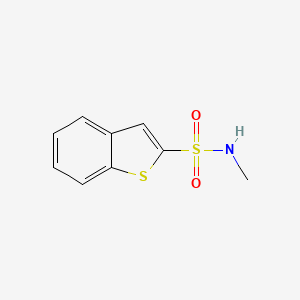![molecular formula C18H13N3O4 B2659041 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one CAS No. 2415628-34-9](/img/structure/B2659041.png)
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one, also known as GSK-3 inhibitor XV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
作用機序
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV acts by inhibiting the activity of 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one, an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. The inhibition of 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one activity leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV has been shown to exert various biochemical and physiological effects, including the activation of the Wnt/β-catenin pathway, the inhibition of tau phosphorylation, and the regulation of glucose metabolism. The compound has also been shown to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV has several advantages for lab experiments, including its high potency and selectivity for 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibition. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV, including the development of more potent and selective 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitors, the investigation of the compound's therapeutic potential in other diseases, and the elucidation of the compound's mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and efficacy of the compound in preclinical and clinical trials.
合成法
The synthesis of 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV involves the reaction between 4-methoxyphenylhydrazine and 2-chloro-3-formylquinoline in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid anhydride to obtain 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV.
科学的研究の応用
4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one inhibitor XV has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. The compound has been shown to inhibit 4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one activity, leading to the activation of various signaling pathways that play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
4-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4aH-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)17-20-21-18(25-17)14-15(22)12-4-2-3-5-13(12)19-16(14)23/h2-9,12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTJNMYCVZEGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658961.png)
![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)
![2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2658966.png)
![[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2658968.png)
![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)

![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)
![2-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2658975.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)

